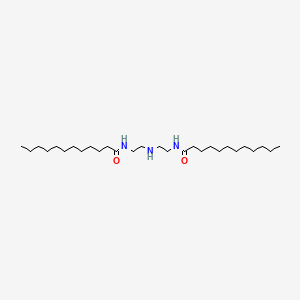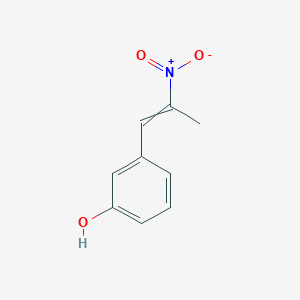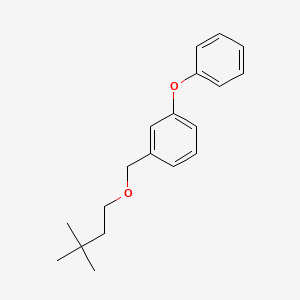
Tetracosyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a long-chain alkyl methacrylate with the molecular formula C28H54O2 and a molecular weight of 422.739 g/mol . This compound is primarily used in the synthesis of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracosyl methacrylate can be synthesized through the esterification of methacrylic acid with tetracosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of methacryloyl chloride with tetracosanol in the presence of a base, such as triethylamine, can be carried out in a tubular reactor under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and tetracosanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and tetracosanol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Tetracosyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the formulation of coatings, adhesives, and sealants with enhanced performance characteristics
Wirkmechanismus
The primary mechanism of action of tetracosyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer backbone with pendant tetracosyl groups. These long alkyl chains impart hydrophobicity and flexibility to the resulting polymers, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: A shorter-chain methacrylate used in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Another methacrylate with a shorter alkyl chain, used in coatings and adhesives.
Octyl methacrylate: A medium-chain methacrylate used in similar applications as tetracosyl methacrylate.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct properties to the polymers formed from it. These properties include enhanced hydrophobicity, flexibility, and thermal stability, making it suitable for specialized applications where these characteristics are desired .
Eigenschaften
CAS-Nummer |
45302-49-6 |
|---|---|
Molekularformel |
C28H54O2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
tetracosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-28(29)27(2)3/h2,4-26H2,1,3H3 |
InChI-Schlüssel |
XGCXMZWJYZLXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


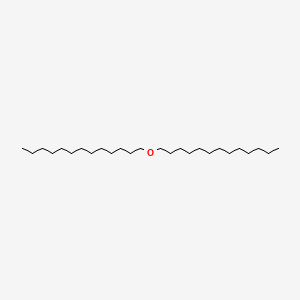

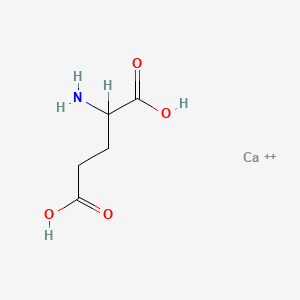
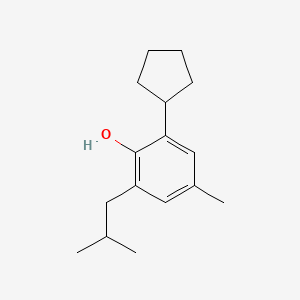

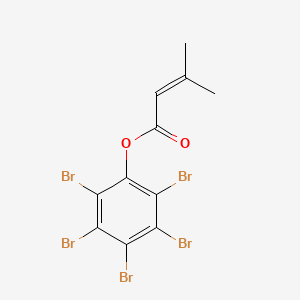

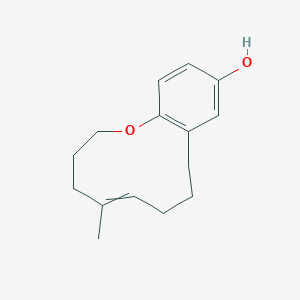
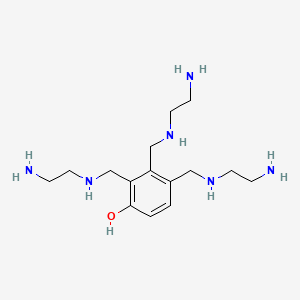
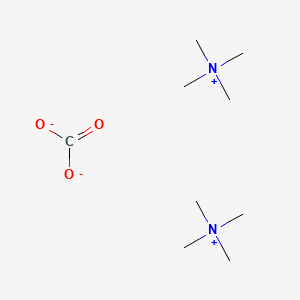
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
